N-isopropyl-3-vinylbenzamide
Overview
Description
N-isopropyl-3-vinylbenzamide: is an organic compound that features a benzamide core substituted with an isopropyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-isopropyl-3-vinylbenzamide typically begins with 3-vinylbenzoic acid and isopropylamine.
Reaction Conditions: The carboxylic acid group of 3-vinylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of isopropylamine to form the amide bond.
Industrial Production Methods: Industrially, the process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-isopropyl-3-vinylbenzamide can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts to convert the vinyl group into an ethyl group.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Epoxides and Diols: From oxidation reactions.
Ethyl Derivatives: From reduction reactions.
Substituted Benzamides: From substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-isopropyl-3-vinylbenzamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine:
Potential Drug Candidate: Due to its structural similarity to bioactive compounds, it is explored for its potential pharmacological properties.
Industry:
Polymer Science: The vinyl group allows for polymerization reactions, making it useful in the production of specialty polymers.
Mechanism of Action
The mechanism by which N-isopropyl-3-vinylbenzamide exerts its effects depends on its interaction with molecular targets. The vinyl group can participate in polymerization reactions, while the benzamide core can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-isopropylbenzamide: Lacks the vinyl group, making it less reactive in polymerization reactions.
3-vinylbenzamide: Lacks the isopropyl group, which may affect its steric and electronic properties.
Properties
IUPAC Name |
3-ethenyl-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h4-9H,1H2,2-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUZPDFUJUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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